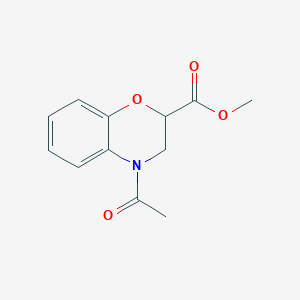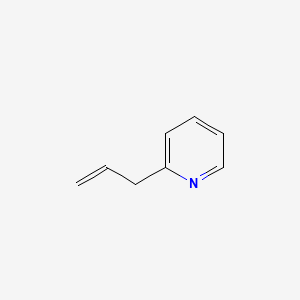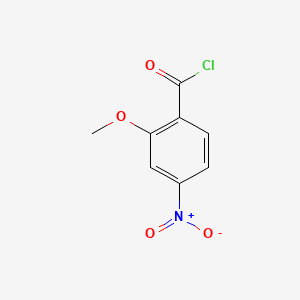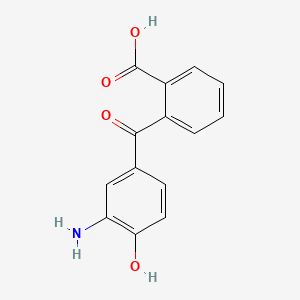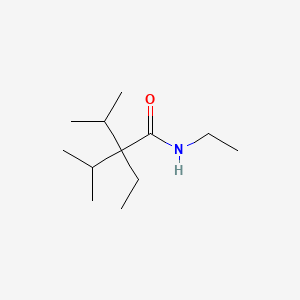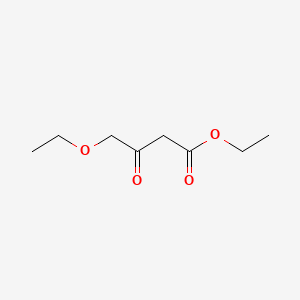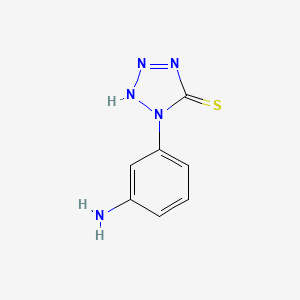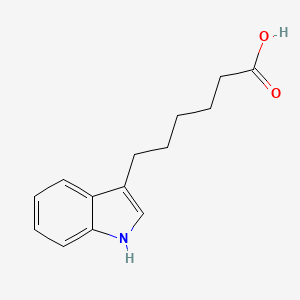
6-(1H-Indol-3-yl)hexansäure
Übersicht
Beschreibung
6-(1H-indol-3-yl)hexanoic acid is an organic compound that belongs to the class of indole derivatives. It is characterized by the presence of an indole ring attached to a hexanoic acid chain.
Wissenschaftliche Forschungsanwendungen
6-(1H-indol-3-yl)hexanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its role in plant growth regulation and as a potential bioactive compound.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Wirkmechanismus
Target of Action
It belongs to the class of organic compounds known as indole-3-acetic acid derivatives , which are known to interact with various proteins and receptors in the body.
Mode of Action
As an indole-3-acetic acid derivative, it may interact with its targets in a similar manner to other compounds in this class
Biochemical Pathways
Result of Action
Some indole-3-acetic acid derivatives have shown anti-inflammatory and analgesic activities , suggesting that 6-(1H-indol-3-yl)hexanoic acid may have similar effects. More research is needed to confirm these effects and understand the underlying mechanisms.
Biochemische Analyse
Biochemical Properties
6-(1H-indol-3-yl)hexanoic acid exhibits classical auxin activity, regulating root growth, gene expression, and PIN-FORMED abundance . It interacts with the auxin receptor TIR1 and is transported by the G-class ATP-binding cassette proteins ABCG36 and ABCG37 .
Cellular Effects
6-(1H-indol-3-yl)hexanoic acid influences cell function by regulating gene expression and cellular metabolism . It affects the abundance of PIN-FORMED, a protein crucial for auxin transport, thereby influencing cell signaling pathways .
Molecular Mechanism
The molecular mechanism of 6-(1H-indol-3-yl)hexanoic acid involves its perception by the auxin receptor TIR1 . It exerts its effects at the molecular level through binding interactions with biomolecules, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that it is converted into IBA depending on the peroxisomal β-oxidation .
Metabolic Pathways
6-(1H-indol-3-yl)hexanoic acid is involved in the auxin metabolic pathway . It interacts with enzymes such as TIR1 and is transported by proteins like ABCG36 and ABCG37 .
Transport and Distribution
6-(1H-indol-3-yl)hexanoic acid is transported within cells by the G-class ATP-binding cassette proteins ABCG36 and ABCG37
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-indol-3-yl)hexanoic acid typically involves the construction of the indole ring followed by the attachment of the hexanoic acid chain. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The hexanoic acid chain can then be introduced through various coupling reactions.
Industrial Production Methods
Industrial production of 6-(1H-indol-3-yl)hexanoic acid may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The use of palladium-catalyzed reactions, such as the Larock indole synthesis, can also be employed to produce the compound efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
6-(1H-indol-3-yl)hexanoic acid undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, alcohols, and other functionalized compounds that retain the indole core structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole-3-acetic acid: A well-known plant hormone with similar structural features but different biological activities.
Indole-3-butyric acid: Another plant growth regulator with a shorter carbon chain.
Indole-3-propionic acid: Known for its antioxidant properties and potential therapeutic applications.
Uniqueness
6-(1H-indol-3-yl)hexanoic acid is unique due to its longer hexanoic acid chain, which may confer distinct biological activities and chemical properties compared to other indole derivatives. This structural variation allows for diverse applications and potential therapeutic benefits .
Eigenschaften
IUPAC Name |
6-(1H-indol-3-yl)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-14(17)9-3-1-2-6-11-10-15-13-8-5-4-7-12(11)13/h4-5,7-8,10,15H,1-3,6,9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAWQYLSKUSBQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405432 | |
| Record name | 6-(1H-indol-3-yl)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25177-65-5 | |
| Record name | 1H-Indole-3-hexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25177-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(1H-indol-3-yl)hexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
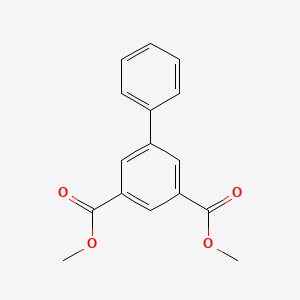
![[1-[(1-Methylpyrrolidin-2-yl)methyl]pyrrolidin-2-yl]methanol](/img/structure/B1609037.png)
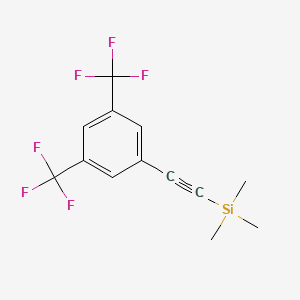
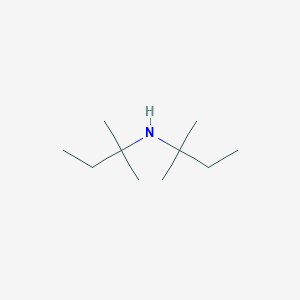
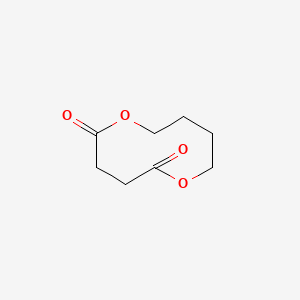
![3H-Imidazo[4,5-b]pyridine-6-carbonitrile](/img/structure/B1609047.png)

